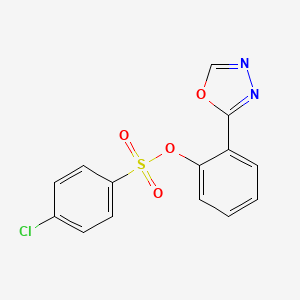

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate

描述

属性

IUPAC Name |

[2-(1,3,4-oxadiazol-2-yl)phenyl] 4-chlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O4S/c15-10-5-7-11(8-6-10)22(18,19)21-13-4-2-1-3-12(13)14-17-16-9-20-14/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXDYZMNHRWRSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=CO2)OS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001205081 | |

| Record name | 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001205081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240115-64-4 | |

| Record name | 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=240115-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001205081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate typically involves the reaction of hydrazide derivatives with carbon disulfide, followed by alkylation of the thiol group of the resulting 1,3,4-oxadiazole . The reaction conditions often include the use of alkyl halides such as methyl iodide, allyl bromide, propargyl chloride, and benzyl chloride under sonication .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

化学反应分析

Types of Reactions

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .

科学研究应用

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate has several scientific research applications:

Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit various cancer cell lines.

Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry.

作用机制

The mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound inhibits enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are crucial for cancer cell proliferation . It also targets pathways like telomerase activity and NF-kB signaling .

相似化合物的比较

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Sulfonate vs. Sulfonyl/Sulfonamide : The target compound’s sulfonate ester offers superior solubility compared to sulfonamides (e.g., compound 21) but may exhibit reduced target-binding affinity due to the lack of hydrogen-bonding capacity .

- Bioavailability : All compounds comply with Lipinski’s and Veber’s rules, suggesting favorable oral bioavailability .

Table 2: Activity Comparison Across Analogous Compounds

Key Insights :

- The target compound’s hypoglycemic activity aligns with studies showing sulfonate-containing oxadiazoles as potent antidiabetic agents .

- Compared to sulfonamide derivatives (e.g., compound 21), the sulfonate ester may reduce cytotoxicity but improve tolerability .

- Antimicrobial activity is less pronounced in sulfonate esters compared to sulfanyl or sulfonamide analogs, likely due to reduced membrane interaction .

生物活性

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an oxadiazole ring, which is known for its diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound based on various studies and synthesizes findings from multiple sources.

The primary mechanism of action for this compound involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) . This receptor plays a crucial role in cell proliferation and survival. By inhibiting EGFR, the compound may exhibit anticancer effects by disrupting cell cycle regulation and promoting apoptosis in malignant cells.

Anticancer Activity

Research indicates that compounds with oxadiazole moieties can inhibit cancer cell growth. For instance, derivatives of oxadiazole have shown significant activity against various cancer cell lines. A study highlighted that specific oxadiazole derivatives demonstrated IC50 values in the low micromolar range against cancer cells, suggesting potent anticancer properties .

Antibacterial and Antifungal Activity

In addition to anticancer effects, this compound has been evaluated for its antibacterial and antifungal properties. Various studies have reported that oxadiazole derivatives exhibit significant activity against bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as fungi like Candida albicans. For example, certain derivatives have shown minimum inhibitory concentrations (MICs) below 100 µg/mL against these pathogens .

Case Studies and Research Findings

- Synthesis and Characterization : A series of new oxadiazole derivatives were synthesized and characterized using NMR and mass spectrometry. The biological activities were screened against several bacterial strains, revealing promising results for specific compounds .

- Structure-Activity Relationship (SAR) : Studies have explored the SAR of oxadiazole derivatives to optimize their biological activity. Modifications on the phenyl ring or substituents on the oxadiazole significantly influenced their potency against cancer cells and pathogens .

- In Vivo Studies : Animal model studies have demonstrated that certain oxadiazole derivatives can reduce tumor size in xenograft models, further supporting their potential as therapeutic agents .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other similar compounds:

| Compound | Anticancer Activity (IC50 µM) | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|---|

| 2-(1,3,4-Oxadiazol-2-yl)phenyl | 5.27 ± 0.26 | <100 | <100 |

| 1,2,4-Oxadiazole Derivative | Varies (higher than 10) | <50 | >100 |

| Thiadiazole Derivative | >10 | <75 | <50 |

常见问题

Q. How to validate crystallographic data when twinning is suspected?

- Answer :

- HKLF 5 Format in SHELXL : Process twinned data with BASF parameters.

- Rmerge Analysis : Accept values <5% for high-quality datasets .

Biological Evaluation

Q. What in vitro assays are suitable for assessing anticancer potential?

Q. How to evaluate antioxidant activity methodologically?

- Answer :

- DPPH Radical Scavenging : Monitor absorbance decay at 517 nm.

- IC₅₀ Determination : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves .

Advanced Structural Studies

Q. Can cryo-EM be used for structural analysis of this compound?

Q. How to analyze sulfonate ester stability under physiological conditions?

- Answer :

- Hydrolysis Studies : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS.

- Half-Life Calculation : Use first-order kinetics models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。